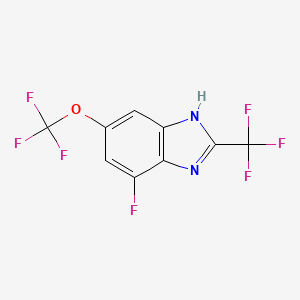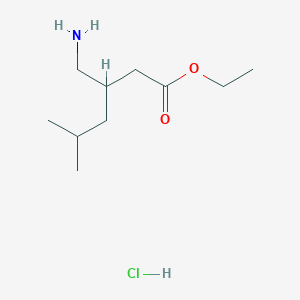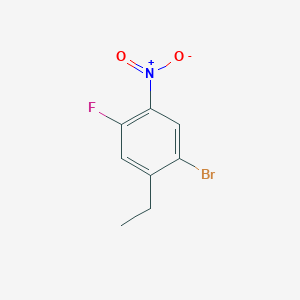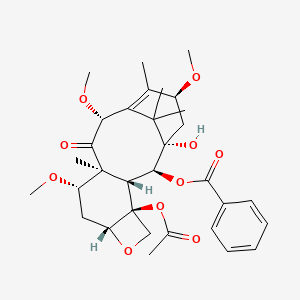
4-Fluoro-6-(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Fluoro-6-(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole is a fluorinated benzimidazole derivative. Benzimidazoles are a class of compounds known for their diverse biological activities and are often used in pharmaceuticals, agrochemicals, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-6-(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoroaniline, trifluoromethoxybenzene, and trifluoromethylating agents.
Formation of Benzimidazole Core: The benzimidazole core is formed through a cyclization reaction, often involving the condensation of 4-fluoroaniline with a suitable aldehyde or ketone.
Introduction of Trifluoromethyl Groups: Trifluoromethyl groups are introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions (e.g., presence of a base, elevated temperature).
Industrial Production Methods
Industrial production methods may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors might be employed to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
4-Fluoro-6-(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: Oxidative reactions may modify the benzimidazole core or the substituents.
Reduction: Reduction reactions can be used to alter functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are employed under various conditions (e.g., solvents, temperature).
Major Products
The major products formed depend on the specific reactions and conditions used. For example, oxidation might yield benzimidazole derivatives with additional oxygen-containing functional groups.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-Fluoro-6-(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The trifluoromethyl groups can enhance the compound’s lipophilicity and metabolic stability, influencing its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Fluoro-1H-benzimidazole: Lacks the trifluoromethoxy and trifluoromethyl groups.
6-(Trifluoromethoxy)-1H-benzimidazole: Lacks the fluoro and trifluoromethyl groups.
2-(Trifluoromethyl)-1H-benzimidazole: Lacks the fluoro and trifluoromethoxy groups.
Uniqueness
4-Fluoro-6-(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole is unique due to the presence of multiple fluorinated groups, which can significantly influence its chemical and biological properties. The combination of fluoro, trifluoromethoxy, and trifluoromethyl groups can enhance its reactivity, stability, and potential biological activity compared to similar compounds.
Propriétés
Formule moléculaire |
C9H3F7N2O |
|---|---|
Poids moléculaire |
288.12 g/mol |
Nom IUPAC |
4-fluoro-6-(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole |
InChI |
InChI=1S/C9H3F7N2O/c10-4-1-3(19-9(14,15)16)2-5-6(4)18-7(17-5)8(11,12)13/h1-2H,(H,17,18) |
Clé InChI |
RJEWWBWVXDVYPL-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C2=C1NC(=N2)C(F)(F)F)F)OC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N-(4-Hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)pivalamide](/img/structure/B13434002.png)

![5-[(Dimethylamino)methyl]-3-methoxy-2(1H)-pyridinone](/img/structure/B13434016.png)
![3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl]-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B13434019.png)





